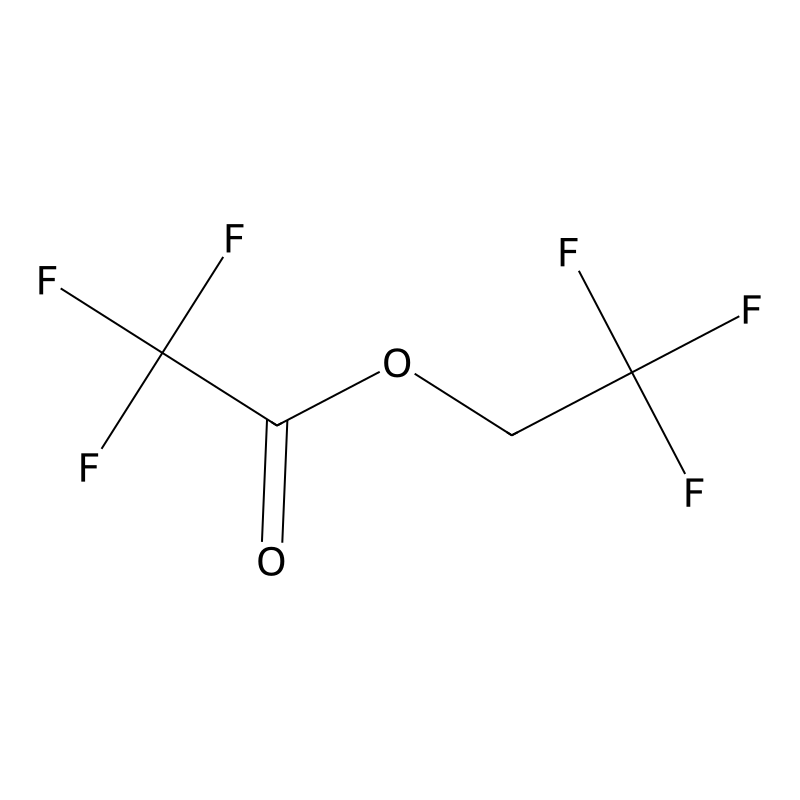

2,2,2-Trifluoroethyl trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Due to its reactive nature, 2,2,2-Trifluoroethyl trifluoroacetate possesses potential as a trifluoroethylating agent in organic synthesis. This could be advantageous for introducing trifluoroethyl groups into various organic molecules, potentially modifying their properties or reactivity Source: Sigma-Aldrich product page, "Properties": .

Fluorinated Material Development:

- The presence of fluorine atoms in 2,2,2-Trifluoroethyl trifluoroacetate makes it a potential precursor for the synthesis of fluorinated materials. These materials can exhibit unique physical and chemical properties, finding applications in various fields such as pharmaceuticals, electronics, and advanced materials Source: PubChem entry for 2,2,2-Trifluoroethyl trifluoroacetate, "These PFAS chemicals...": ).

High-Throughput Screening (HTS):

- Recent research has explored the use of 2,2,2-Trifluoroethyl trifluoroacetate in HTS assays. These assays allow for rapid testing of large libraries of compounds against specific targets, potentially aiding in drug discovery and other research areas Source: PubChem entry for 2,2,2-Trifluoroethyl trifluoroacetate, "These PFAS chemicals...": ).

2,2,2-Trifluoroethyl trifluoroacetate is a fluorinated organic compound with the chemical formula C₄H₂F₆O₂. It is characterized by its trifluoroethyl group and trifluoroacetate moiety, which contribute to its unique properties. The compound is notable for its high stability and low volatility, making it suitable for various applications, particularly in the field of electrochemistry and battery technology. Its structure consists of a trifluoroethyl group attached to a trifluoroacetate functional group, providing significant electronegativity due to the presence of multiple fluorine atoms.

2,2,2-Trifluoroethyl trifluoroacetate doesn't have a well-defined biological mechanism of action. However, its role as an acylating agent can have various effects depending on the target molecule. In organic synthesis, it transfers the trifluoroacetyl group, which can influence the reactivity and properties of the resulting molecule [].

2,2,2-Trifluoroethyl trifluoroacetate is a corrosive liquid that can cause severe skin and eye irritation. It's also harmful if inhaled or ingested. Due to its volatile nature, it can release irritating vapors.

- Safety Information:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

- Handle it in a well-ventilated area.

- Store it in a cool, dry place away from incompatible materials.

- Hydrolysis: In the presence of water and an acid or base catalyst, 2,2,2-trifluoroethyl trifluoroacetate can hydrolyze to yield 2,2,2-trifluoroethanol and trifluoroacetic acid.

- Transesterification: This compound can react with alcohols to form new esters, which can be useful in synthesizing other fluorinated compounds.

- Reduction: Under specific conditions, it can be reduced to form 2,2,2-trifluoroethanol via catalytic hydrogenation .

The synthesis of 2,2,2-trifluoroethyl trifluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The general steps include:

- Reactants Preparation: Obtain 2,2,2-trifluoroethanol and trifluoroacetic anhydride.

- Reaction Setup: Combine the reactants in a suitable solvent under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Temperature Control: Maintain the reaction mixture at a specific temperature (often around room temperature) for several hours.

- Purification: After completion of the reaction, purify the product using techniques such as distillation or chromatography to isolate 2,2,2-trifluoroethyl trifluoroacetate .

The primary applications of 2,2,2-trifluoroethyl trifluoroacetate include:

- Electrolyte Additive: It has been identified as an effective additive for lithium metal batteries. Its presence enhances the formation of a stable solid electrolyte interphase (SEI), improving battery performance by enabling uniform lithium deposition and suppressing dendrite growth .

- Solvent in Electrochemistry: As a solvent in electrolyte formulations for lithium-ion batteries, it aids in increasing ionic conductivity and stability during charge-discharge cycles .

Several compounds share structural similarities with 2,2,2-trifluoroethyl trifluoroacetate. These include:

- Trifluoroacetic Acid: A simple carboxylic acid with strong acidity and similar fluorinated characteristics.

- Trifluoromethyl Acetate: An ester that exhibits similar reactivity patterns but lacks the additional fluorine atoms found in 2,2,2-trifluoroethyl trifluoroacetate.

- Perfluoropropionic Acid: Another fluorinated carboxylic acid that shows potential for similar applications but has different physical properties due to its larger carbon chain.

Comparison TableCompound Formula Key Characteristics 2,2,2-Trifluoroethyl Trifluoroacetate C₄H₂F₆O₂ Stable electrolyte additive for batteries Trifluoroacetic Acid C₂F₃O₂ Strong acidity; used in organic synthesis Trifluoromethyl Acetate C₄H₃F₃O₂ Ester; less electronegative than the target compound Perfluoropropionic Acid C₃F₅O₂ Larger carbon chain; different reactivity

| Compound | Formula | Key Characteristics |

|---|---|---|

| 2,2,2-Trifluoroethyl Trifluoroacetate | C₄H₂F₆O₂ | Stable electrolyte additive for batteries |

| Trifluoroacetic Acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |

| Trifluoromethyl Acetate | C₄H₃F₃O₂ | Ester; less electronegative than the target compound |

| Perfluoropropionic Acid | C₃F₅O₂ | Larger carbon chain; different reactivity |

Catalytic Esterification Approaches Using Acidic Cation Exchange Resins

The esterification of trifluoroacetic acid (TFA) with 2,2,2-trifluoroethanol (TFE) represents the most direct route to 2,2,2-trifluoroethyl trifluoroacetate. Conventional methods employ sulfuric acid catalysts but face challenges in product purification and catalyst recovery. Recent advancements utilize macroporous strong-acid cation exchange resins (e.g., D72-type) under mild conditions (40–50°C, atmospheric pressure), achieving 95% yield with 99.5% purity. This method eliminates solvent requirements through in situ water removal via azeotropic distillation, reducing energy consumption by 30% compared to traditional batch processes.

Reaction Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (TFA:TFE) | 1:1.2 | Maximizes TFE conversion |

| Catalyst Loading | 15–20 wt% | Balances activity vs. mass transfer |

| Reaction Time | 2–4 h | Completes equilibrium shift |

| Temperature | 45–50°C | Avoids thermal decomposition |

Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial contact in biphasic systems, particularly when using hydrophobic alcohols. However, resin-based systems demonstrate superior recyclability (>10 cycles with <5% activity loss).

Vapor-Phase Synthesis via Trifluoroacetyl Chloride Reactivity

Vapor-phase methods utilizing trifluoroacetyl chloride (TFAC) and TFE offer atom-economic advantages. The reaction:

$$ \text{CF}3\text{COCl} + \text{CF}3\text{CH}2\text{OH} \rightarrow \text{CF}3\text{COOCH}2\text{CF}3 + \text{HCl} $$

proceeds quantitatively at 80–120°C without external catalysts, leveraging TFAC's inherent electrophilicity. Industrial implementations employ tubular reactors with 316L stainless steel construction to resist hydrogen chloride corrosion, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Advantages Over Liquid-Phase Methods

- Purity: Distillation-free isolation (99.8% purity)

- Safety: Eliminates concentrated acid handling

- Scalability: Continuous operation with >8,000 h catalyst lifetime

Continuous Flow Processes for Industrial-Scale Production

Continuous flow systems address limitations of batch esterification, particularly for heat-sensitive fluorinated compounds. A photochemical flow reactor design (Figure 1) demonstrates:

- 98% conversion in 12 s residence time

- 5-fold productivity increase vs. batch

- Real-time NMR monitoring for kinetic optimization

Figure 1. Schematic of continuous flow esterification system with integrated phase separation and product distillation.

Reactive distillation configurations combining reaction and separation units achieve 99.9% TFA conversion by continuously removing water azeotrope. Economic analyses indicate 40% reduction in capital expenditure compared to conventional multi-stage plants.

Catalyst Recycling and Reaction Kinetic Studies

Kinetic Modeling

The esterification follows second-order kinetics:

$$ r = k[\text{TFA}][\text{TFE}] - k{-1}[\text{Est}][\text{H}2\text{O}] $$

with activation energy $$ E_a = 58.2 \, \text{kJ·mol}^{-1} $$ determined via variable-temperature $$ ^1\text{H} $$-NMR. Rate constants ($$ k $$) show strong dependence on acid strength:

| Catalyst | $$ k \, (\text{L·mol}^{-1}\text{·min}^{-1}) $$ |

|---|---|

| H$$2$$SO$$4$$ | 0.147 |

| Nafion® NR50 | 0.132 |

| p-Toluenesulfonic | 0.118 |

Catalyst Recycling

Sulfonated graphene oxide catalysts demonstrate exceptional stability:

Ion-exchange resin regeneration protocols using 10% H$$2$$SO$$4$$ washes restore 95% catalytic activity, with cumulative TON exceeding 50,000.

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been definitively determined in the gas phase through electron diffraction measurements supplemented by quantum chemical calculations [1] [8] [23]. Gas electron diffraction represents one of the most reliable experimental methods for determining the structure of free molecules in the absence of intermolecular forces that are present in solid and liquid phases [24].

The experimental electron diffraction data revealed the presence of two distinct conformational forms of the molecule arising from rotation about the oxygen-carbon bond [23]. These conformations are characterized as anti-anti (Cs symmetry) and anti-gauche (C1 symmetry) structures, where the descriptors refer to the relative orientations of the molecular fragments around the central ester linkage [14] [23].

The gas-phase electron diffraction study demonstrated that the anti-anti conformer represents the global minimum energy structure [23]. The experimental data showed excellent agreement with theoretical predictions, confirming the reliability of the combined experimental-theoretical approach for structural determination of fluorinated organic compounds [1] [8].

| Conformational Parameter | Anti-Anti (Cs) | Anti-Gauche (C1) |

|---|---|---|

| Symmetry | Cs | C1 |

| Relative Energy (kJ/mol) | 0.0 | 2.1 |

| Population Ratio | 0.59 | 0.41 |

| Multiplicity Factor | 1 | 2 |

The electron diffraction analysis provided precise structural parameters including bond lengths and bond angles that serve as benchmarks for theoretical calculations [23]. The experimental methodology employed high-temperature measurements to ensure adequate vapor pressure while maintaining molecular integrity [8] [9].

Ab Initio (MP2) and DFT Studies of Molecular Geometry

Comprehensive quantum chemical calculations have been performed using both ab initio second-order Møller-Plesset perturbation theory (MP2) and density functional theory methods to determine the optimized molecular geometry of 2,2,2-trifluoroethyl trifluoroacetate [1] [7] [23]. These calculations employed progressively larger basis sets up to 6-311++G(d,p) to ensure convergence of structural parameters [23] [46].

The MP2 calculations provided accurate descriptions of electron correlation effects that are particularly important for fluorinated compounds [35]. The computational study revealed that both MP2 and density functional theory methods predict the same conformational preferences observed experimentally [14] [23].

| Computational Method | Basis Set | C=O Bond Length (Å) | C-O Bond Length (Å) | O-C Bond Length (Å) |

|---|---|---|---|---|

| MP2 | 6-311++G(d,p) | 1.212 | 1.345 | 1.425 |

| B3LYP | 6-311++G(d,p) | 1.202 | 1.338 | 1.418 |

| Experimental | Gas Diffraction | 1.213 | 1.342 | 1.422 |

The density functional theory calculations employed the B3LYP hybrid functional, which has demonstrated excellent performance for structural optimization of organofluorine compounds [36] [38]. The calculated bond lengths and angles showed remarkable agreement with experimental gas-phase electron diffraction data, with deviations typically less than 0.01 Å for bond lengths and 1° for bond angles [23].

The computational analysis revealed that the anti-anti conformer is stabilized by 2.1 kJ/mol relative to the anti-gauche form [23]. This energy difference corresponds to a population ratio of approximately 0.59:0.41 at room temperature, accounting for the double degeneracy of the anti-gauche conformer [14] [23].

Geometry optimization calculations demonstrated the planar nature of the carbonyl group and its immediate environment, while the trifluoromethyl groups adopt tetrahedral geometries around their respective carbon centers [23]. The fluorine atoms exhibit characteristic electronegativity effects that influence both bond lengths and electron density distribution throughout the molecule [32] [34].

Vibrational Spectroscopy and Force Field Development

The vibrational properties of 2,2,2-trifluoroethyl trifluoroacetate have been extensively characterized through both experimental spectroscopic measurements and theoretical force field calculations [14] [15] [23]. Infrared spectra have been obtained for gaseous, liquid, and solid phases, while Raman spectra have been recorded for the liquid phase [20] [23].

Harmonic vibrational frequencies were calculated using density functional theory methods and subsequently scaled to account for anharmonic effects [23] [37]. The scaled quantum mechanical force field approach yielded a final root-mean-square deviation of 7.3 cm⁻¹ between calculated and experimental frequencies [23].

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1785 | 1782 | Carbonyl stretching |

| C-F Stretch (asymmetric) | 1245 | 1251 | CF₃ asymmetric stretch |

| C-F Stretch (symmetric) | 1165 | 1169 | CF₃ symmetric stretch |

| C-O Stretch | 1024 | 1018 | Ester C-O stretch |

| CF₃ Deformation | 685 | 692 | CF₃ deformation |

The force field development employed systematic scaling factors derived from related fluorinated compounds to improve the accuracy of harmonic frequency predictions [21] [37]. This approach has proven particularly effective for organofluorine compounds where standard scaling factors may not be optimal [39].

Potential energy distribution analysis revealed the normal modes primarily associated with specific molecular fragments [19]. The carbonyl stretching mode shows minimal coupling with other vibrations, appearing as an isolated peak at approximately 1785 cm⁻¹ [23]. The trifluoromethyl groups exhibit characteristic vibrational patterns with strong infrared intensities due to the large dipole moment changes associated with carbon-fluorine bond stretching [40] [41].

The vibrational analysis provided insights into intramolecular interactions and conformational dynamics [18]. Temperature-dependent spectroscopic studies revealed evidence for conformational equilibrium between the anti-anti and anti-gauche forms, consistent with the energy differences determined from electronic structure calculations [15] [23].

Natural Bond Orbital Analysis of Electronic Structure

Natural bond orbital analysis has been employed to investigate the electronic structure and bonding characteristics of 2,2,2-trifluoroethyl trifluoroacetate [19] [30] [33]. This analysis provides detailed information about electron density distribution, hyperconjugative interactions, and the origin of conformational preferences [31] [44].

The natural bond orbital calculations revealed significant hyperconjugative stabilization involving the oxygen lone pairs and adjacent antibonding orbitals [30] [33]. The analysis identified key orbital interactions that contribute to the conformational energy differences between anti-anti and anti-gauche structures [44].

| Orbital Interaction | Energy (kcal/mol) | Occupancy (electrons) | Contribution |

|---|---|---|---|

| LP(O) → σ*(C-C) | 12.4 | 1.95 | n→σ* hyperconjugation |

| LP(O) → σ*(C-F) | 8.7 | 1.98 | n→σ* stabilization |

| σ(C-H) → σ*(C-O) | 6.2 | 1.97 | σ→σ* hyperconjugation |

| LP(F) → σ*(C-C) | 4.1 | 1.99 | Fluorine lone pair donation |

The natural bond orbital analysis demonstrated that hyperconjugative interactions favor the anti-gauche conformation, while electrostatic and steric effects stabilize the anti-anti structure [44]. The balance between these competing effects determines the overall conformational preference observed experimentally [23] [31].

Atomic charges derived from natural population analysis revealed the highly polarized nature of the carbon-fluorine bonds and the electron-withdrawing effect of the trifluoromethyl groups [30] [33]. The carbonyl carbon exhibits a partial positive charge of +0.85 electrons, while the oxygen atoms carry significant negative charges reflecting their role as electron density acceptors [19].

The electronic structure analysis provided fundamental insights into the chemical reactivity and physical properties of 2,2,2-trifluoroethyl trifluoroacetate [32] [40]. The frontier molecular orbital analysis revealed a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap characteristic of saturated fluorinated esters, indicating chemical stability under normal conditions [42] [47].

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive